molecular formula C16H14O5 B6405085 4-(4-Methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261991-12-1

4-(4-Methoxycarbonylphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6405085
CAS RN: 1261991-12-1
M. Wt: 286.28 g/mol
InChI Key: JOMSEYYTCUFSBC-UHFFFAOYSA-N
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Description

4-(4-Methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% (also known as 4-MCPB) is a synthetic, organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of around 118-119°C and a boiling point of around 250°C. 4-MCPB is a versatile compound which can be used in organic synthesis, as a reagent in various reactions, and as a starting material for the synthesis of various compounds.

Scientific Research Applications

4-MCPB has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a starting material for the synthesis of various compounds, and as a catalyst for the preparation of various derivatives. It has also been used in the synthesis of various drugs and pharmaceuticals, as well as in the synthesis of various food additives.

Mechanism of Action

The mechanism of action of 4-MCPB is not well understood. However, it is believed that the compound acts as an electron donor, which enables it to interact with various molecules and form various compounds. It is also believed that the compound can act as a catalyst in various reactions, which enables it to speed up the reaction rate and increase the yield of various products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MCPB are not well understood. However, it is believed that the compound can interact with various proteins and enzymes, which can lead to a variety of physiological effects. It is also believed that the compound can interact with various hormones, which can lead to changes in the body’s metabolism.

Advantages and Limitations for Lab Experiments

4-MCPB has several advantages for use in laboratory experiments. It is a versatile compound which can be used in a variety of reactions and as a starting material for the synthesis of various compounds. It is also relatively inexpensive and readily available. However, it is important to keep in mind that the compound is toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for research involving 4-MCPB. One potential area of research is to explore the biochemical and physiological effects of the compound on various proteins and enzymes. Another potential area of research is to investigate the compound’s ability to interact with various hormones and to explore its potential as a drug or pharmaceutical. Additionally, further research could be conducted to explore the compound’s ability to act as a catalyst in various reactions and to explore its potential as a starting material for the synthesis of various compounds. Finally, further research could be conducted to explore the potential applications of 4-MCPB in the food industry.

Synthesis Methods

4-MCPB can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-chlorobenzoic acid with 4-methoxybenzaldehyde in the presence of an acid catalyst, such as sulfuric acid. This reaction produces the desired 4-MCPB in high yields. Other methods of synthesis include the reaction of 4-methoxybenzaldehyde with an alkyl halide in the presence of an acid catalyst, as well as the reaction of 4-chlorobenzoic acid with 4-methoxybenzaldehyde in the presence of a base catalyst, such as potassium hydroxide.

properties

IUPAC Name

2-methoxy-4-(4-methoxycarbonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-14-9-12(7-8-13(14)15(17)18)10-3-5-11(6-4-10)16(19)21-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMSEYYTCUFSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690717
Record name 3-Methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261991-12-1
Record name 3-Methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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